Home > Products > Screening Compounds P119540 > 7-Benzylidenenaltrexone
7-Benzylidenenaltrexone -

7-Benzylidenenaltrexone

Catalog Number: EVT-1570131
CAS Number:
Molecular Formula: C27H27NO4
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Benzylidenenaltrexone is a member of phenanthrenes.
Overview

7-Benzylidenenaltrexone is a synthetic compound derived from the opioid antagonist naltrexone. It has garnered attention for its unique pharmacological properties, particularly as a selective antagonist of the delta-opioid receptor. This compound is notable for its potential applications in both pharmacological research and therapeutic contexts, including its role in reversing drug resistance in certain diseases.

Source

The compound was first synthesized and characterized by researchers exploring modifications to naltrexone to enhance its selectivity and efficacy at specific opioid receptors. The exploration of 7-benzylidenenaltrexone has been documented in various studies, highlighting its synthesis, biological activities, and potential applications in medicine .

Classification

7-Benzylidenenaltrexone falls under the classification of opioid receptor antagonists, specifically targeting the delta-opioid receptor. It is categorized as a derivative of naltrexone, which is itself a well-known opioid antagonist used primarily in the treatment of opioid addiction and overdose.

Synthesis Analysis

Methods

The synthesis of 7-benzylidenenaltrexone typically involves several key steps:

  1. Starting Materials: The process begins with naltrexone as the primary precursor.
  2. Reagent Addition: Benzaldehyde or its derivatives are introduced to form the benzylidene group.
  3. Reflux Conditions: The reaction often requires refluxing under an inert atmosphere (e.g., nitrogen) to facilitate the formation of the double bond between the benzyl group and naltrexone's structure.

Technical Details

One notable method involves heating a mixture of naltrexone and formamidoxime under controlled conditions to yield 7-benzylidenenaltrexone along with other by-products. The reaction is typically monitored using chromatographic techniques to ensure purity and yield .

Molecular Structure Analysis

Structure

The molecular structure of 7-benzylidenenaltrexone can be represented as follows:

  • Chemical Formula: C₂₁H₂₃N₃O₃
  • Molecular Weight: Approximately 353.43 g/mol

The compound features a benzylidene moiety attached to the naltrexone backbone, which is crucial for its biological activity.

Data

The structural configuration allows for specific interactions with the delta-opioid receptor, contributing to its antagonistic properties. The spatial arrangement of functional groups plays a significant role in determining its binding affinity and selectivity.

Chemical Reactions Analysis

Reactions

7-Benzylidenenaltrexone participates in various chemical reactions that can modify its structure or functionality:

  • Reversible Binding: It acts as a competitive antagonist at delta-opioid receptors, inhibiting receptor activation by endogenous ligands.
  • Derivatization: Further chemical modifications can produce derivatives with altered pharmacological profiles.

Technical Details

Studies have shown that 7-benzylidenenaltrexone effectively competes with other ligands at opioid receptors, demonstrating its utility in pharmacological studies aimed at understanding receptor dynamics and drug interactions .

Mechanism of Action

Process

The mechanism by which 7-benzylidenenaltrexone exerts its effects involves:

  1. Binding to Delta-Opioid Receptors: The compound binds selectively to delta-opioid receptors, preventing activation by endogenous opioids such as enkephalins.
  2. Inhibition of Signal Transduction: By blocking these receptors, 7-benzylidenenaltrexone inhibits downstream signaling pathways associated with pain modulation and reward mechanisms.

Data

Research indicates that this selective antagonism can lead to significant physiological effects, including changes in pain perception and potential therapeutic benefits in conditions involving opioid resistance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: May exhibit varying solubility and stability across different pH levels.

Relevant data suggest that these properties are crucial for determining the compound's bioavailability and efficacy in therapeutic settings.

Applications

Scientific Uses

7-Benzylidenenaltrexone has several promising applications:

  • Pharmacological Research: Used extensively in studies investigating delta-opioid receptor functions and opioid pharmacodynamics.
  • Cancer Research: Emerging evidence suggests it may enhance sensitivity to certain chemotherapeutic agents by modulating apoptotic pathways .
  • Resistance Reversal: Investigated for its ability to reverse chloroquine resistance in malaria treatment, indicating broader therapeutic potential beyond opioid receptor interactions .
Chemical Identity and Synthesis of 7-Benzylidenenaltrexone

Structural Characterization and Isomerism

7-Benzylidenenaltrexone (BNTX) is a semisynthetic opioid derivative created through structural modification of the opioid antagonist naltrexone. Its core structure retains naltrexone’s pentacyclic morphinan skeleton but incorporates an arylidene moiety at the C7 position. This modification introduces geometric isomerism due to restricted rotation around the exocyclic double bond, yielding distinct E- (trans) and Z- (cis) isomers (Figure 1). The E-isomer (1a) positions the benzylidene phenyl ring distally from the naltrexone core, while the Z-isomer (1b) places it proximally, inducing significant steric and electronic differences [1].

Figure 1: Geometric Isomerism in 7-Benzylidenenaltrexone

X-ray crystallography and computational modeling (e.g., PM3 semiempirical methods) reveal that the Z-isomer adopts a folded conformation where the benzylidene phenyl ring partially overlaps the naltrexone C-ring. This conformation enhances van der Waals interactions within the delta-opioid receptor (DOR) binding pocket. In contrast, the E-isomer’s extended conformation favors binding to mu-opioid receptors (MOR) but with lower complementarity [1] [6]. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY experiments, confirms these spatial arrangements through characteristic cross-peaks between the benzylidene vinyl proton (δ ~6.5 ppm) and naltrexone core protons in the Z-isomer [1].

Table 1: Key Structural and Pharmacological Differences Between BNTX Isomers

PropertyE-BNTX (1a)Z-BNTX (1b)
Stereochemistrytrans configurationcis configuration
Arylidene OrientationExtended conformationFolded conformation
δ-Opioid Receptor Ki3.2 nM0.7 nM
δ:μ Selectivity Ratio1015
Dominant Synthesis RouteDirect aldol condensationPhotoisomerization of E-isomer

Synthetic Methodologies: Aldol Condensation and Photochemical Isomerization

The primary route to E-7-benzylidenenaltrexone involves an aldol condensation between naltrexone and benzaldehyde under basic conditions. This reaction proceeds via deprotonation of naltrexone at C7 (α to the ketone), generating an enolate that attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the thermodynamically stable E-isomer (Figure 2A). Traditional catalysts include alkali metal hydroxides (e.g., NaOH, LiOH), but recent advances employ heterogeneous catalysts like Amberlyst A-26 OH (a basic resin) or poly(N-vinylimidazole) (PVIm). These solid bases simplify purification, enhance yields (>90%), and minimize side reactions like citral self-condensation [4] [10]. Reaction optimization studies show that excess ketone (e.g., 2-octanone/citral molar ratio = 10) suppresses aldol dimerization of aldehydes [10].

Direct synthesis of the Z-isomer is unfeasible due to kinetic and thermodynamic constraints. Instead, the Z-isomer is accessed via photochemical isomerization of the E-isomer. Irradiation at λ = 300–350 nm induces π-bond breaking, allowing bond rotation and generating a ~3:1 Z:E equilibrium mixture. Lewis’ cinnamamide photoisomerization protocol adapted for BNTX yields the Z-isomer in >80% yield after chromatographic separation (Figure 2B) [1]. This method extends to larger arylidenes (naphthyl, anthracenyl), though reaction times vary with arylidene sterics.

Figure 2: Synthetic Routes to BNTX Isomers

  • (A) Aldol condensation for E-BNTX: Naltrexone + Benzaldehyde → E-BNTX
  • (B) Photoisomerization: E-BNTX → Z-BNTX (hv, 300–350 nm)

Optimization of Derivative Synthesis via Knoevenagel Condensation

While aldol condensation suffices for benzylidene derivatives, electron-deficient arylidenes (e.g., bearing –NO2, –CN) require the Knoevenagel condensation. This method employs active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and benefits from mild, selective catalysts. In synthesizing antitrichomonal BNTX derivatives, Knoevenagel reactions between naltrexone and substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) use piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol or solvent-free conditions (Figure 3) [3] [7]. Key advantages over aldol condensation include:

  • Broader Substrate Scope: Tolerates aldehydes with electron-withdrawing groups.
  • Higher Yields: Near-quantitative conversions due to irreversible dehydration.
  • Milder Conditions: Avoids strong bases that degrade the morphinan core.

Table 2: Optimization Parameters for Knoevenagel-Derived BNTX Analogs

ParameterOptimal ConditionsImpact on Yield/Selectivity
CatalystDBU (10 mol%)>95% conversion; minimal degradation
SolventEthanol or solvent-free89–93% isolated yield
Temperature60–80°CBalances kinetics/stability
Methylene CompoundMalononitrileAccelerates dehydration step
Activation MethodUltrasound irradiation30-min reaction time (vs. 24 h conventional)

Ultrasound irradiation drastically enhances efficiency by improving mass transfer and catalyst accessibility. For example, reactions completing in 30 minutes under ultrasound otherwise require 24 hours conventionally [4] [7]. This technique facilitated the synthesis of 7-(4-nitrobenzylidene)naltrexone, a lead antitrichomonal agent (MIC = 20 μM) [3]. The Knoevenagel adducts exhibit extended conjugation (UV-Vis λmax = 390–410 nm), confirmed by bathochromic shifts relative to aldol-derived analogs.

Figure 3: Knoevenagel Condensation for Electron-Deficient BNTX Derivatives

  • Naltrexone + R-C6H4-CHO (R = NO2, CN) → 7-(Arylidene)naltrexone

Properties

Product Name

7-Benzylidenenaltrexone

IUPAC Name

(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21-,25+,26+,27-/m1/s1

InChI Key

WXOUFNFMPVMGFZ-BDQAUFNLSA-N

SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O

Synonyms

7-benzylidenenaltrexone
7-BNTX
BNTX-7

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.